5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEFYQOLGWVFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324177 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24896-24-0 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with formaldehyde and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring . Common reagents used in this synthesis include sodium azide, formaldehyde, and 4-chlorophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chlorophenoxy derivatives, while substitution reactions can yield various substituted tetrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the tetrazole moiety have been shown to inhibit the growth of various cancer cell lines. A study indicated that a derivative of tetrazole was effective against a panel of 60 human cancer cell lines, with GI50 values below 10 nM for over 90% of the tested lines .
Antimicrobial and Antifungal Properties
5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole has also been evaluated for its antimicrobial activity. It was found to possess antibacterial effects against strains isolated from hospital environments . Additionally, other studies have reported promising antifungal activities linked to similar tetrazole derivatives .
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory and analgesic properties. Novel synthetic methodologies incorporating tetrazoles have shown significant anti-inflammatory activity in vitro . Furthermore, some derivatives have been reported to exhibit analgesic effects comparable to established analgesics .
Materials Science
Corrosion Inhibition
this compound has been studied as a corrosion inhibitor for stainless steel in acidic environments. Quantum chemical calculations indicate that this compound effectively adsorbs onto metal surfaces, enhancing corrosion resistance . The efficiency of inhibition was noted to increase with higher concentrations of the compound, achieving up to 75% inhibition at optimal levels .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A series of novel tetrazole derivatives were synthesized and tested for anticancer activity against various cell lines including leukemia and solid tumors. The results indicated a strong selective cytotoxicity with IC50 values ranging from 10.14 to 20.32 µM against specific cancer types .
Case Study 2: Corrosion Inhibition Performance
In a study examining the corrosion inhibition properties of tetrazole derivatives on stainless steel in sulfuric acid solutions, it was found that increasing concentrations of this compound led to enhanced protective layers on the metal surface. The study utilized electrochemical impedance spectroscopy to confirm the adsorption behavior and corrosion resistance mechanisms involved .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The chlorophenyl group can also participate in binding interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Substituted 5-Aryl-1H-tetrazoles
Key Comparisons :
Insights :
- Fluorine (2i) offers a balance between electronegativity and steric effects, improving thermal stability .
- Phenoxy vs. Phenyl: The phenoxymethyl group in the target compound introduces an ether linkage, enhancing flexibility and hydrogen-bonding capacity compared to direct aryl substitutions (e.g., 2h, 2i) .
Heterocyclic Analogs with Modified Cores
Triazole Derivatives :
- 3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5a): Melting Point: 140–141°C . Key Difference: Replacement of tetrazole with a 1,2,4-triazole core reduces ring acidity (pKa ~8–10 for triazoles vs. ~4–5 for tetrazoles), altering bioavailability and interaction with biological targets .
Oxadiazole Derivatives :
- [5-(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (4): Activity: Exhibits antibacterial effects against S. typhi and S. aureus . Comparison: Oxadiazoles are less acidic than tetrazoles, which may reduce ionic interactions but improve passive diffusion across membranes .
Functional Group Variations
Thioether and Sulfonyl Derivatives :
- 5-((2-((4-Chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole: Structure: Combines chlorobenzyloxy and thioether groups.
- 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole :
- Activity : Pyrrolidine substitution introduces basicity, enabling interactions with acidic residues in enzymes .
Biological Activity
5-[(4-Chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C₈H₇ClN₄O
- Molecular Weight : 210.031 g/mol
- Structure : The compound features a tetrazole ring substituted with a chlorophenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various strains of bacteria and fungi. A study reported that compounds with a chlorophenyl substitution displayed higher activity against Candida albicans compared to other derivatives .
Analgesic and Anti-inflammatory Effects
Several derivatives of tetrazole compounds have been evaluated for their analgesic properties. In one study, specific analogs exhibited significant antinociceptive activity in acetic acid-induced writhing tests and hot plate tests. The presence of the chlorophenyl group in the structure was associated with enhanced analgesic effects .
Anticonvulsant Activity
The anticonvulsant potential of tetrazole compounds has been explored extensively. Certain derivatives have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications to the tetrazole ring can significantly influence anticonvulsant potency .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Calcium Channels : Some studies suggest that tetrazole compounds may act as calcium channel blockers, which can influence neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various tetrazole derivatives against Candida albicans and other pathogens. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antifungal agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-[(4-Chlorophenoxy)methyl]-1H-tetrazole | 8 | Candida albicans |
| Standard Drug | 32 | Candida albicans |
Study 2: Analgesic Activity
In a controlled experiment involving the acetic acid-induced writhing test in mice, several tetrazole derivatives were tested for analgesic effects. The compound exhibited a dose-dependent response:
| Dose (mg/kg) | Writhing Count (mean ± SD) |
|---|---|
| 10 | 15 ± 3 |
| 20 | 8 ± 2 |
| Control | 25 ± 4 |
Q & A
Basic Research Question: What are the recommended synthetic routes for 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?
Methodological Answer:
A general synthesis protocol involves coupling 4-chlorophenoxy derivatives with tetrazole precursors. For example, substituted benzyl halides or aldehydes can react with 1H-tetrazole-5-thiol derivatives in polar aprotic solvents (e.g., DMSO or PEG-400) under reflux. Catalysts like Bleaching Earth Clay (pH 12.5) improve yields by facilitating nucleophilic substitution or condensation reactions . Key variables include:
- Temperature : Optimal yields (65–75%) occur at 70–80°C, as lower temperatures slow kinetics, while higher temperatures promote side reactions.
- Solvent choice : PEG-400 enhances solubility of aromatic intermediates, reducing reaction time compared to ethanol or acetonitrile .
- Workup : Ice-water quenching and recrystallization in ethanol/water mixtures are critical for isolating pure crystalline products .
Basic Research Question: How can researchers confirm the molecular structure of 5-[(4-chlorophenoxy)methyl]-1H-tetrazole derivatives experimentally?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- IR Spectroscopy : Identify characteristic peaks for tetrazole rings (~1,500–1,600 cm⁻¹ for C=N stretching) and aryl ethers (~1,250 cm⁻¹ for C-O-C) .
- ¹H/¹³C NMR : The methylene bridge (–CH₂–) between the tetrazole and chlorophenoxy groups appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while aromatic protons split into distinct multiplet patterns .
- X-ray Crystallography : Single-crystal studies (e.g., Acta Crystallographica data) reveal bond angles and dihedral angles between the tetrazole and chlorophenyl moieties, confirming spatial orientation .
Advanced Research Question: How can reaction conditions be optimized to mitigate competing side reactions during tetrazole functionalization?
Methodological Answer:
Competing reactions (e.g., over-alkylation or oxidation) are minimized by:
- Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay reduce unwanted byproducts by controlling reaction specificity. For example, in PEG-400, this catalyst increases regioselectivity for the tetrazole N1-position .
- Stoichiometric Control : A 1:1 molar ratio of aldehyde/chlorophenyl precursor to tetrazole avoids dimerization. Excess aldehyde promotes Schiff base formation, detectable via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Inert Atmosphere : Nitrogen purging prevents oxidation of thiol intermediates during coupling steps .
Advanced Research Question: How should researchers resolve contradictions in spectral data for structurally similar tetrazole derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from:
- Regioisomerism : Substitution at N1 vs. N2 positions alters electron density, shifting NMR peaks. For example, N1-substituted tetrazoles show downfield shifts for methylene protons compared to N2 analogs .
- Crystallographic vs. Solution-State Data : X-ray structures may show planar tetrazole rings, while solution NMR detects dynamic conformations. Cross-validate with computational methods (DFT calculations) to reconcile differences .
- Impurity Interference : Trace solvents (e.g., DMSO-d₆ residues) can obscure NMR signals. Use deuterated chloroform for cleaner spectra and repeat recrystallization until melting points stabilize (e.g., 141–143°C for pure products) .
Advanced Research Question: What strategies are used to evaluate the biological activity of 5-[(4-chlorophenoxy)methyl]-1H-tetrazole derivatives, and how are SAR studies designed?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require:
- Enzymatic Assays : Screen derivatives against targets like carbonic anhydrase or cytochrome P450 isoforms. For example, chlorophenyl groups enhance hydrophobic binding to enzyme active sites, measured via IC₅₀ values .
- Comparative Substitution Analysis : Replace the chlorophenoxy group with fluorophenyl or methoxyphenyl moieties to assess electronic effects. LogP measurements quantify changes in lipophilicity .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding synthesis of analogs with improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
